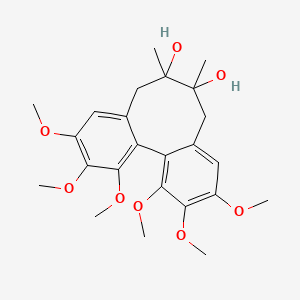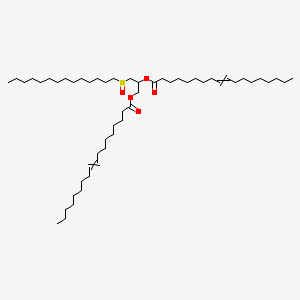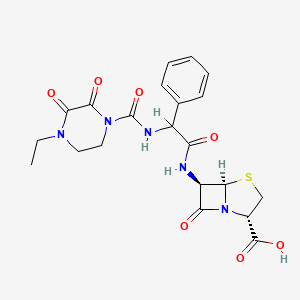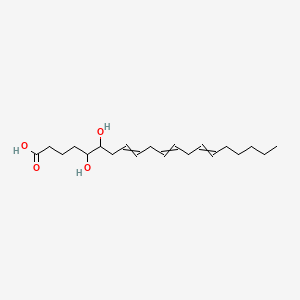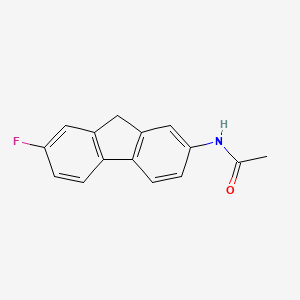
7-Fluoro-2-acetylaminofluorene
Overview
Description
7-Fluoro-2-acetylaminofluorene is a synthetic compound belonging to the class of fluorene derivatives. It is characterized by the presence of a fluorine atom at the seventh position and an acetylamino group at the second position on the fluorene ring. This compound is widely used in scientific research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-acetylaminofluorene typically involves the fluorination of 2-acetylaminofluorene. The process begins with the nitration of fluorene to produce 2-nitrofluorene, followed by reduction to 2-aminofluorene. The acetylation of 2-aminofluorene yields 2-acetylaminofluorene, which is then subjected to fluorination using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-acetylaminofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-hydroxy-7-fluoro-2-acetylaminofluorene.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: N-hydroxy-7-fluoro-2-acetylaminofluorene.
Reduction: 7-fluoro-2-aminofluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2-acetylaminofluorene is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Carcinogenesis Studies: The compound is used as a biochemical tool to study the mechanisms of carcinogenesis.
DNA Adduct Formation: It is used to study DNA adduct formation and repair mechanisms, providing insights into mutagenesis and carcinogenesis.
Metabolic Studies: The compound’s metabolism and its metabolites are studied to understand the biotransformation processes and their implications in toxicology.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-acetylaminofluorene involves its metabolic activation to reactive intermediates. The compound is metabolized by cytochrome P-450 enzymes to form N-hydroxy-7-fluoro-2-acetylaminofluorene. This metabolite can undergo further enzymatic reactions, such as O-acetylation or O-sulfation, to form highly reactive species that interact with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis .
Comparison with Similar Compounds
2-Acetylaminofluorene: A non-fluorinated analog used in similar research applications.
7-Iodo-2-acetylaminofluorene: Another halogenated derivative with different reactivity and biological activity.
2-Acetylaminophenanthrene: A structurally related compound used in carcinogenesis studies.
Uniqueness: 7-Fluoro-2-acetylaminofluorene is unique due to the presence of the fluorine atom, which influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s ability to form stable DNA adducts, making it a potent carcinogen compared to its non-fluorinated analogs .
Properties
IUPAC Name |
N-(7-fluoro-9H-fluoren-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGZFYAGROGZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187863 | |
| Record name | 7-Fluoro-N-2-acetylaminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-89-5 | |
| Record name | 7-Fluoro-N-2-acetylaminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Fluoro-2-acetylaminofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Fluoro-N-2-acetylaminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-cyanophenoxy)-N-[2-[cyclopropyl(oxo)methyl]-3-benzofuranyl]acetamide](/img/structure/B1219876.png)
![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)



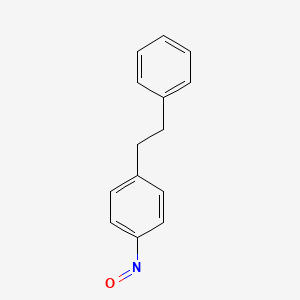
![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)

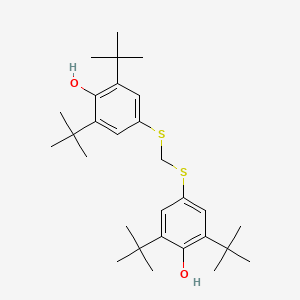
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)
